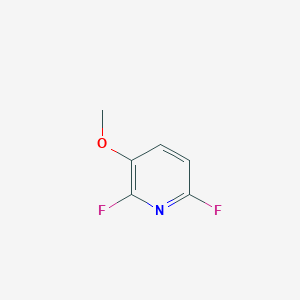

2,6-Difluoro-3-methoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H5F2NO |

|---|---|

Molecular Weight |

145.11 g/mol |

IUPAC Name |

2,6-difluoro-3-methoxypyridine |

InChI |

InChI=1S/C6H5F2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 |

InChI Key |

ZKTCDPIQFOECKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C(C=C1)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Spectroscopic Elucidation of 2,6-Difluoro-3-methoxypyridine

Executive Summary

This guide details the structural elucidation of 2,6-Difluoro-3-methoxypyridine using 1H and 13C NMR spectroscopy. Unlike standard organic scaffolds, this molecule presents a complex heteronuclear spin system due to the presence of two magnetically active fluorine atoms (

For researchers in medicinal chemistry, particularly those working on kinase inhibitors where this fluorinated scaffold is common, standard proton-decoupled

Part 1: Structural Logic & Spin System Topology

Before analyzing peaks, we must define the magnetic environment. The molecule is asymmetric , meaning all ring carbons and protons are magnetically distinct.

The Spin System

The NMR signature is defined by the interaction between three active nuclei types:

- H (Proton): H4, H5, and the OMe group.

- F (Fluorine): F2 and F6. These act as "super-couplers," splitting both C and H signals.

- C (Carbon): The carbon backbone.

Critical Coupling Network:

-

H-H Coupling: Standard ortho coupling between H4 and H5.

-

H-F Coupling: Long-range splitting (ortho/meta) of protons by fluorine.

-

C-F Coupling: Massive splitting of carbon signals (up to 240 Hz).[1]

Visualization: J-Coupling Topology

The following diagram illustrates the connectivity and dominant coupling pathways that will dictate the multiplet structures.

Figure 1: Coupling Topology. Red arrows indicate massive C-F splitting; Blue indicates H-H coupling; Yellow dashed lines indicate H-F splitting responsible for complex proton multiplets.

Part 2: Experimental Protocol

To obtain publication-quality data, specific acquisition parameters are required to resolve fluorine couplings.

Solvent Selection

-

Recommended: DMSO-d

or Acetone-d -

Rationale: Fluorinated pyridines are polar. CDCl

is acceptable, but DMSO often provides sharper resolution of the aromatic doublets and prevents overlap of the methoxy signal with water peaks.

Instrument Parameters

-

Pulse Sequence (1H): Standard zg30.

-

Note: Ensure spectral width (SW) covers 10 ppm to capture desheilded aromatic protons.

-

-

Pulse Sequence (13C): zgpg30 (Power-gated decoupling).

-

Critical: Standard sequences decouple

H but NOT -

Advanced: If available, use a triple-resonance probe (H/C/F) to apply

F decoupling during

-

Workflow Diagram

Figure 2: Analytical Workflow. The inclusion of 19F NMR is a critical quality control step for this specific molecule.

Part 3: H NMR Interpretation

The proton spectrum will show three distinct signal sets. The aromatic region is non-first-order due to fluorine coupling.

Predicted Chemical Shifts & Multiplicity[2]

| Proton Assignment | Approx. Shift ( | Multiplicity | Coupling Constants ( | Interpretation |

| -OCH | 3.85 - 3.95 | Singlet (s) | N/A | Characteristic methoxy peak. May show slight broadening due to long-range coupling to F2. |

| H-5 | 6.80 - 7.00 | ddd | Upfield aromatic signal. Coupled to neighbor H4 and strongly coupled to the ortho-Fluorine (F6). | |

| H-4 | 7.60 - 7.80 | ddd | Downfield aromatic signal. Deshielded by pyridine ring current, slightly shielded by ortho-OMe. |

Detailed Analysis

-

The H-5 Signal: This proton is flanked by a Fluorine (F6) and a Proton (H4). Expect a distinctive "doublet of doublets" (dd) or "pseudo-triplet" if

. The coupling to the ortho-fluorine ( -

The H-4 Signal: This proton is ortho to the Methoxy group. The coupling to the meta-fluorine (F6) and para-fluorine (F2) will be smaller, resulting in a finer splitting pattern.

Part 4: C NMR Interpretation

This is the most challenging aspect. Because standard

The "Fluorine Fingerprint"

Fluorine-Carbon coupling follows a distance-dependent magnitude rule:

- (Direct): 230 - 250 Hz (Huge splitting).

- (Geminal): 15 - 35 Hz.[2]

- (Vicinal): 4 - 10 Hz.

Assignment Table

| Carbon Position | Type | Approx Shift (ppm) | Multiplicity | Coupling ( | Notes |

| OMe | CH | 56.0 - 57.0 | s or d | Methoxy carbon. | |

| C-5 | CH | 106.0 - 108.0 | dd | Upfield aromatic carbon. | |

| C-4 | CH | 125.0 - 128.0 | dd | Distinctive aromatic CH. | |

| C-3 | C-Q | 140.0 - 145.0 | dd | Quaternary. Attached to OMe. | |

| C-2 | C-F | 150.0 - 155.0 | dd | Diagnostic Peak. Very low intensity due to splitting and lack of NOE. | |

| C-6 | C-F | 158.0 - 162.0 | dd | Diagnostic Peak. Most deshielded due to N and F proximity. |

Interpretation Strategy

-

Identify C2 and C6: Look for the weak, widely split doublets above 150 ppm. Measure the center of the doublet to find the chemical shift.

-

Identify C3: This is a quaternary carbon (will not appear in DEPT-135 or will be low intensity). It will show a medium coupling (~20 Hz) to the adjacent F2.

Part 5: F NMR Validation

Running a

-

Pattern: You will observe two distinct signals (singlets or finely split multiplets) in the range of -70 to -90 ppm (relative to CFCl

). -

Symmetry Check: If the molecule were symmetric (e.g., 2,6-difluoropyridine without the methoxy), you would see only one fluorine signal. The presence of two signals confirms the asymmetry introduced by the 3-methoxy group.

References

-

Reich, H. J. (n.d.). Coupling Constants: 19F-19F, 19F-1H, 13C-19F. University of Wisconsin-Madison. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Lichter, R. L., & Wasylishen, R. E. (1975).[3] Fluoropyridines.[1][3] Carbon-13 chemical shifts and carbon-fluorine coupling constants.[3][4][5][6][7] Journal of the American Chemical Society, 97(7), 1808–1813.[3] [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. westmont.edu [westmont.edu]

- 5. spin.niddk.nih.gov [spin.niddk.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

FT-IR spectrum of 2,6-Difluoro-3-methoxypyridine

Technical Guide: FT-IR Characterization of 2,6-Difluoro-3-methoxypyridine

Executive Summary

This technical guide details the vibrational spectroscopy characterization of This compound (CAS: 1214331-52-8). As a fluorinated pyridine intermediate, this compound is critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly for modulating lipophilicity and metabolic stability.

The infrared spectrum of this molecule is dominated by the interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group. This guide provides a self-validating protocol for acquiring and interpreting the FT-IR spectrum, distinguishing it from common structural isomers and hydrolysis impurities.

Chemical Profile & Sample Preparation

Compound Identity:

-

Molecular Formula: C₆H₅F₂NO

-

Molecular Weight: 145.11 g/mol [2]

-

Physical State: Liquid (at ambient conditions).

Experimental Protocol: Attenuated Total Reflectance (ATR) For this fluorinated liquid, ATR is the preferred acquisition mode over transmission cells (NaCl/KBr) to avoid halide exchange or window etching, although KBr plates are acceptable if moisture-free.

Step-by-Step Acquisition Workflow:

-

Crystal Selection: Use a Single-Reflection Diamond ATR.[2] Diamond is chemically inert to the fluorinated pyridine and allows for easy cleaning. ZnSe is a secondary alternative but requires care to avoid scratching.

-

Background Collection: Acquire a 32-scan background spectrum of the clean, dry crystal in ambient air.

-

Sample Application: Pipette 10–20 µL of the neat liquid onto the center of the crystal. Ensure the liquid covers the active diameter (usually 1–2 mm).

-

Acquisition:

-

Resolution: 4 cm⁻¹ (Standard for liquid phase).

-

Scans: 32 or 64 scans (to improve Signal-to-Noise ratio).

-

Range: 4000–600 cm⁻¹.

-

-

Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission libraries is required) to account for the penetration depth dependence on wavelength.

Spectral Analysis & Assignment

The FT-IR spectrum of this compound is characterized by three distinct zones: the high-frequency C-H stretching region, the mid-frequency ring deformations, and the complex "fingerprint" region dominated by C-F and C-O stretches.

Zone A: The C-H Stretching Region (3100 – 2800 cm⁻¹)

Unlike non-substituted pyridine, the aromatic C-H signal is diminished because only two aromatic protons remain (positions 4 and 5).

-

Aromatic C-H Stretch (~3100–3050 cm⁻¹): Weak intensity. Corresponds to the

of the H4 and H5 protons. -

Aliphatic C-H Stretch (3000–2850 cm⁻¹): Medium intensity. The methoxy group (

) introduces distinct bands:- : ~2980–2940 cm⁻¹

- : ~2880–2840 cm⁻¹

Zone B: Pyridine Ring Deformations (1650 – 1400 cm⁻¹)

The fluorination pattern significantly shifts the ring breathing modes compared to unsubstituted pyridine.

-

and

Zone C: The Fingerprint Region (1400 – 1000 cm⁻¹)

This is the diagnostic region. The spectrum here is crowded due to the overlap of strong C-F stretches and the C-O-C ether linkage.

-

C-F Stretching (1440–1200 cm⁻¹): Fluorinated pyridines exhibit very strong bands in this region. 2,6-difluoro substitution typically results in a doublet or multiplet structure.

-

Primary C-F Band: ~1440 cm⁻¹ (Very Strong).

-

Secondary C-F Band: ~1270 cm⁻¹ (Very Strong).

-

-

C-O-C (Methoxy) Stretching:

- : ~1260–1230 cm⁻¹ (Often overlaps with the lower C-F band).

- : ~1050–1020 cm⁻¹ (Strong).

Summary of Diagnostic Bands

| Frequency (cm⁻¹) | Assignment | Intensity | Mode Description |

| 3080 ± 20 | Weak | Aromatic C-H stretch (H4, H5) | |

| 2950 ± 20 | Medium | Methoxy methyl asymmetric stretch | |

| 1615 ± 15 | Strong | Pyridine ring stretching (perturbed by F) | |

| 1445 ± 15 | Very Strong | Carbon-Fluorine stretch (2,6-positions) | |

| 1275 ± 20 | Very Strong | Mixed mode: C-F stretch & Aryl-alkyl ether stretch | |

| 1035 ± 15 | Strong | Symmetric ether stretch | |

| ~800-700 | Medium | Out-of-plane deformation (2 adjacent H's) |

Visualization of Analytical Logic

Diagram 1: Vibrational Assignment Logic

This diagram illustrates the causal link between the molecular structure and the observed spectral features.

Caption: Logical mapping of functional groups to diagnostic IR bands. Note the overlap warning in the fingerprint region.

Diagram 2: Quality Control Workflow

A self-validating workflow to ensure data integrity and detect common impurities (e.g., hydrolysis to pyridinols).[2]

Caption: QC decision tree for validating the integrity of this compound samples.

Scientific Interpretation & Causality

The Fluorine Effect:

The presence of fluorine atoms at the 2 and 6 positions creates a significant dipole moment. In IR spectroscopy, the intensity of an absorption band is proportional to the change in dipole moment (

Differentiation from Isomers: Distinguishing the 3-methoxy isomer from the 4-methoxy isomer (2,6-difluoro-4-methoxypyridine) relies on the "Fingerprint" region (below 1000 cm⁻¹).

-

3-Methoxy (Target): Asymmetric substitution pattern leads to more complex ring deformation bands and out-of-plane (OOP) bending modes corresponding to two adjacent protons (H4, H5).

-

4-Methoxy (Isomer): Symmetric substitution (

symmetry). This high symmetry often reduces the number of IR-active bands due to selection rules. The OOP bending mode for isolated protons (H3, H5) would appear at different frequencies (~850-880 cm⁻¹).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 73934, 2,6-Difluoropyridine. (Used as spectral backbone reference). Link

-

EON Biotech. Product Catalog: this compound (CAS 1214331-52-8).[1][2][4][5] (Source for CAS and identity verification). Link

-

CymitQuimica. Chemical Safety and Properties: this compound. Link

-

Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley, 2004. (Authoritative source for C-F and Pyridine ring assignments).[6][7]

-

BenchChem. this compound Structure and Properties. Link

Sources

- 1. 174669-74-0|2-Fluoropyridin-3-ol|BLD Pharm [bldpharm.com]

- 2. 1807160-04-8|6-Fluoro-5-methoxypyridin-2-amine|BLD Pharm [bldpharm.com]

- 3. 1210419-22-9|2-(2,6-Difluoro-3-methoxyphenyl)-3-fluoro-6-methylpyridine|BLD Pharm [bldpharm.com]

- 4. 163234-74-0|2-Fluoro-3-methoxypyridine|BLD Pharm [bldpharm.com]

- 5. eontrading.uk [eontrading.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Safe Handling and Storage of 2,6-Difluoro-3-methoxypyridine

Executive Summary

2,6-Difluoro-3-methoxypyridine (CAS: 116857-01-3) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural value lies in the 2,6-difluoro motif , which serves as a highly reactive electrophile for nucleophilic aromatic substitution (SNAr), while the 3-methoxy group provides critical electronic modulation and solubility properties.

This guide moves beyond basic Safety Data Sheet (SDS) parameters to provide a field-tested protocol for maintaining the chemical integrity of this intermediate while ensuring operator safety. The presence of fluorine atoms on the pyridine ring enhances lipophilicity but also increases susceptibility to hydrolysis under basic conditions; therefore, strict adherence to inert atmosphere protocols is non-negotiable.

Chemical Profile & Hazard Identification

Data synthesized from experimental analogs and specific vendor safety assessments.

| Property | Specification / Data |

| CAS Number | 116857-01-3 |

| Molecular Formula | C₆H₅F₂NO |

| Molecular Weight | 145.11 g/mol |

| Physical State | Liquid (Predicted based on structural analogs) |

| Boiling Point | ~180–190°C (Estimated vs. 2-fluoro-6-methoxy analog) |

| Solubility | Soluble in DCM, THF, DMSO; Limited water solubility |

| Storage Class | Flammable Liquid / Toxic |

GHS Hazard Classification

| Hazard Class | Category | H-Statement | Description |

| Flammable Liquid | 3 | H226 | Flammable liquid and vapor. |

| Acute Toxicity | 4 | H302 | Harmful if swallowed.[1] |

| Skin Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3][5] |

| STOT-SE | 3 | H335 | May cause respiratory irritation.[2][3] |

Engineering Controls & PPE

The Causality of Protection: Fluorinated pyridines are potent alkylating-like agents in biological systems due to their reactivity. Standard nitrile gloves may degrade upon prolonged exposure to the concentrated liquid.

Hierarchy of Controls

-

Primary Barrier (Engineering): All handling must occur within a certified chemical fume hood with a face velocity of >100 fpm.

-

Secondary Barrier (PPE):

-

Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Neoprene or thick Nitrile (8 mil) if handling volumes >10 mL.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required for transfers >100 mL.

-

Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with organic vapor cartridges (OV/P100).

-

Storage Protocols: The Stability Triad

The integrity of this compound depends on three factors: Temperature , Atmosphere , and Container Material .

Protocol 1: Long-Term Storage

-

Temperature: Store at 2°C to 8°C .

-

Reasoning: Low temperature inhibits slow hydrolysis and prevents pressure buildup from volatile degradation byproducts.

-

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Reasoning: Moisture acts as a nucleophile. Over time, ambient humidity can hydrolyze the C-F bond (typically at the 2-position), releasing HF and generating the pyridone impurity.

-

-

Container: Borosilicate glass with a Teflon-lined (PTFE) cap. Avoid metal containers due to potential corrosion from trace HF formation.

Visualization: Storage Decision Logic

Figure 1: Decision logic for receiving and storing fluorinated pyridine intermediates to prevent hydrolytic degradation.

Handling & Synthesis Workflow

Scenario: Setting up a Nucleophilic Aromatic Substitution (SNAr) reaction. Objective: Reacting this compound with an amine nucleophile while excluding moisture.

Step-by-Step Protocol

-

Preparation:

-

Flame-dry all glassware under vacuum and backfill with Nitrogen.

-

Ensure the solvent (e.g., DMF, DMSO, or THF) is anhydrous (<50 ppm water). Water competes with the amine nucleophile, leading to low yields.

-

-

Reagent Transfer:

-

Do NOT pour the liquid. Use the Cannula or Syringe technique.

-

Insert a long needle connected to an inert gas line (balloon or manifold) into the reagent bottle to equalize pressure.

-

Withdraw the required volume using a gas-tight syringe.

-

-

Reaction Setup:

-

Add the this compound dropwise to the solution containing the nucleophile and base (e.g., K₂CO₃ or Cs₂CO₃) at 0°C.

-

Mechanistic Insight: The 2-position is generally more electrophilic than the 6-position due to the inductive effect of the adjacent nitrogen, but the 3-methoxy group adds steric bulk. Controlling temperature at 0°C initially prevents bis-substitution (over-reaction).

-

-

Quenching:

-

Quench with saturated NH₄Cl solution.

-

Caution: If trace HF was generated during storage, the quench may be slightly exothermic.

-

Visualization: Inert Handling Workflow

Figure 2: Workflow for introducing this compound into a reaction vessel without moisture contamination.

Emergency Response

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. The fluorine content poses a risk of respiratory edema.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol , as it may increase skin absorption.

-

Spill Cleanup:

-

Evacuate the immediate area.

-

Don full PPE (including respirator).

-

Absorb with an inert material (Vermiculite or Sand). Do not use combustible materials like sawdust.

-

Place in a sealed hazardous waste container labeled "Fluorinated Organic Waste."

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14296367, 2-Fluoro-6-methoxypyridine. Retrieved from [Link](Used as primary analog for physical property estimation).

-

Organic Syntheses. (2017). Site-Selective C-H Fluorination of Pyridines. Retrieved from [Link](Reference for fluorinated pyridine reactivity and storage).

Sources

A Comprehensive Technical Guide to the Commercial Sourcing of 2,6-Difluoro-3-methoxypyridine for Advanced Research and Development

For researchers, medicinal chemists, and professionals in drug development, the accessibility and quality of specialized building blocks are paramount to the success of their projects. 2,6-Difluoro-3-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, is one such critical reagent. This in-depth technical guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into supplier evaluation, quality control, and synthetic considerations to empower informed procurement decisions.

Introduction to this compound: A Versatile Fluorinated Building Block

This compound (CAS No. 136009-87-3) is a substituted pyridine derivative that has garnered significant interest in the scientific community. The presence of two fluorine atoms on the pyridine ring imparts unique electronic properties, enhances metabolic stability, and can influence the binding affinity of derivative molecules to their biological targets. The methoxy group provides a handle for further chemical transformations, making this compound a versatile scaffold in the design of novel bioactive molecules. Its utility is particularly noted in the development of kinase inhibitors and other targeted therapies.

The Commercial Supplier Landscape: From Discovery to Scale-Up

Identifying reliable commercial suppliers for this compound is a critical first step for any research or development program. The market for this specialized chemical is composed of a mix of large, well-established chemical suppliers and smaller, niche manufacturers.

Key Considerations for Supplier Selection:

-

Purity and Characterization: The required purity of this compound will depend on the specific application. For early-stage discovery, a purity of >95% may be acceptable, while for later-stage development and manufacturing, a purity of >98% or even >99% is often required. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should detail the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and provide confirmation of the structure via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Scale of Production: Suppliers vary in their capacity to provide this compound, from milligram quantities for initial screening to kilogram and multi-kilogram quantities for preclinical and clinical development. It is essential to partner with a supplier who can support the entire project lifecycle.

-

Regulatory Compliance and Documentation: For applications in drug development, it is imperative that the supplier can provide comprehensive documentation, including Safety Data Sheets (SDS), and information on the manufacturing process and quality management system.

Table 1: Overview of Commercial Suppliers for this compound

| Supplier Category | Typical Purity | Scale Available | Geographic Focus |

| Research Chemical Catalogs | >95% - >98% | mg to low g | Global |

| Specialty Chemical Manufacturers | >97% - >99% | g to multi-kg | North America, Europe, Asia |

| Custom Synthesis Organizations | To specification | mg to multi-kg | Global |

This table represents a general overview. Specific offerings should be confirmed directly with suppliers.

A number of companies offer this compound for purchase in research quantities. For instance, Dana Bioscience lists the compound for sale in 50mg quantities.[1]

Synthetic Routes and Potential Impurities: A Chemist's Perspective

A thorough understanding of the synthetic routes to this compound is essential for anticipating potential impurities and establishing robust quality control measures. While specific proprietary methods may vary between suppliers, a plausible and commonly referenced approach involves the fluorination of a dichlorinated precursor.

A general method for the preparation of 3-substituted-2,6-difluoropyridines involves the difluorination of 3-substituted-2,6-dichloropyridines using a fluorinating agent such as cesium fluoride (CsF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[2]

Potential Process-Related Impurities:

-

Starting Material: Incomplete reaction can lead to the presence of the chlorinated precursor in the final product.

-

Over-reaction or Side-reactions: The harsh conditions of fluorination reactions can sometimes lead to the formation of undesired isomers or byproducts.

-

Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps can also be present as impurities.

Diagram 1: Generalized Synthetic Pathway and Key Quality Control Points

Caption: A simplified workflow for the synthesis and quality control of this compound.

Quality Control and Analytical Methodology

A self-validating system of protocols is crucial for ensuring the consistent quality of this compound.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

Sample Preparation: Prepare a sample of the test material at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject equal volumes of the standard and sample solutions. The purity of the sample is calculated by comparing the peak area of the main component to the total peak area of all components.

Handling and Storage: Ensuring Stability and Safety

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for fluorinated pyridines apply.

General Handling and Storage Recommendations:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion: A Strategic Approach to Sourcing

The successful procurement of this compound for research and drug development hinges on a strategic approach that goes beyond simply identifying a supplier. By carefully considering factors such as purity, scalability, and the supplier's quality systems, and by having a sound understanding of the compound's synthesis and potential impurities, researchers can ensure a reliable supply of this critical building block, thereby mitigating risks and accelerating their path to discovery and innovation.

References

-

Dana Bioscience. This compound 50mg. [Link]

-

Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. [Link]

Sources

Technical Guide: Strategic Implementation of Fluorinated Pyridines in Discovery Chemistry

Topic: Potential Applications of Fluorinated Pyridines in Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into pyridine scaffolds represents a high-leverage strategy in modern small-molecule discovery. Beyond simple bioisosterism, fluorinated pyridines offer precise control over molecular electrostatics, lipophilicity (LogP), and metabolic stability. This guide provides a technical roadmap for utilizing fluorinated pyridines, detailing the mechanistic rationale for their selection, validated synthetic protocols for their construction, and their critical role in PET radiochemistry and agrochemical design.

Part 1: Medicinal Chemistry & Physicochemical Modulation[1][2]

The "Fluorine Effect" on Pyridine Electronics

The introduction of a fluorine atom onto a pyridine ring fundamentally alters the heterocycle's basicity and reactivity.

-

pKa Modulation: Unsubstituted pyridine has a pKa of ~5.2. Introducing a fluorine at the 2-position drastically lowers the basicity of the ring nitrogen (pKa

-0.44) due to the strong inductive effect ( -

Causality in Drug Design: Reducing the basicity of the pyridine nitrogen is a proven tactic to decrease off-target toxicity, specifically by reducing affinity for the hERG potassium channel, which often binds basic amines. Furthermore, it improves membrane permeability by ensuring a higher fraction of the neutral species at physiological pH.

Metabolic Blocking

The C–F bond (approx. 105 kcal/mol) is significantly stronger than the C–H bond, rendering it resistant to oxidative metabolism by Cytochrome P450 enzymes.

-

Strategy: Place fluorine at the C-3 or C-5 positions of the pyridine ring to block labile metabolic "soft spots," thereby extending the half-life (

) of the clinical candidate.

Case Study: Vericiguat (Verquvo®)

Therapeutic Area: Cardiovascular (sGC stimulator) Structural Insight: Vericiguat features a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core.[1] The fluorine atom at the C-5 position of the pyridine ring is critical for optimizing the metabolic stability profile of the drug, preventing rapid oxidation while maintaining the necessary electronic environment for receptor binding.

Visualization: Physicochemical Impact

The following diagram illustrates the logical flow of property modulation upon fluorination.

Figure 1: Impact of fluorination on pyridine physicochemical properties.

Part 2: Synthetic Methodologies

Protocol A: Late-Stage C–H Fluorination (AgF Mediated)

Direct functionalization of the C–H bond adjacent to the pyridine nitrogen is challenging due to the ring's electron-deficient nature. The method developed by Fier and Hartwig utilizing Silver(II) Fluoride (AgF

Mechanism: The reaction proceeds via a radical pathway where AgF

Experimental Protocol:

-

Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the pyridine substrate (1.0 equiv).

-

Solvent: Add anhydrous acetonitrile (MeCN). Note: MeCN coordinates with Ag(II) to modulate its reactivity.

-

Reagent Addition: Add AgF

(2.0 - 3.0 equiv) in one portion. -

Reaction: Seal the vial and stir at ambient temperature (20–25 °C) for 1 hour. The reaction mixture typically turns dark brown/black.

-

Workup: Dilute with dichloromethane (DCM) and wash with aqueous NaHCO

. Dry the organic layer over Na -

Purification: Purify via silica gel flash chromatography.

Validation Check: This protocol is self-validating if the color change is observed immediately upon AgF

Protocol B: Nucleophilic Aromatic Substitution (S Ar)

For converting chloropyridines to fluoropyridines, classical S

Experimental Protocol:

-

Reagents: Combine 2-chloropyridine derivative (1.0 equiv) and anhydrous CsF (3.0 equiv) in dry DMSO (0.5 M concentration).

-

Condition: Heat to 100–120 °C for 4–12 hours.

-

Optimization: If conversion is low, add 18-crown-6 (0.1 equiv) to solubilize the fluoride ion.

Visualization: AgF2 Reaction Pathway

Figure 2: Mechanistic flow of AgF2-mediated C-H fluorination.

Part 3: Radiochemistry (PET Imaging Applications)

Fluorine-18 (

Challenge & Solution

Challenge: The fluoride ion (

Protocol: Automated Radiosynthesis of 2-[ F]Fluoropyridine

-

Trapping: Pass aqueous [

F]fluoride from the cyclotron through a QMA (Quaternary Methyl Ammonium) carbonate cartridge. -

Elution: Elute

F -

Drying: Azeotropically dry the mixture at 100 °C under a stream of helium/nitrogen to remove all water.

-

Labeling: Add the precursor (e.g., 2-nitro- or 2-trimethylammonium-pyridine) in anhydrous DMSO (1 mL). Heat at 110–130 °C for 10–15 minutes.

-

Purification: Dilute with water and pass through a C18 Sep-Pak cartridge or inject onto semi-prep HPLC for isolation.

Part 4: Agrochemical Applications[5][6]

Fluorinated pyridines are dominant in the agrochemical sector due to their environmental stability and potency.

Case Study: Sulfoxaflor (Isoclast™ Active)

Class: Sulfoximine Insecticide.[1][3] Structure: Contains a 6-(trifluoromethyl)pyridine-3-yl group.[1][4][3][5] Mechanism: Acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs). The trifluoromethyl group prevents metabolic degradation in the insect gut, ensuring the toxin reaches the CNS.

Industrial Synthesis (Halex Reaction)

On a multi-ton scale, expensive AgF

-

Reaction: Pentachloropyridine + KF

Pentafluoropyridine (or selective isomers). -

Conditions: High temperature (300 °C+), solvent-free or in sulfolane, often using spray-drying techniques to maximize surface area of the potassium fluoride.

References

-

Fier, P. S., & Hartwig, J. F. (2013).[7] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[7] Science. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[8] Link

-

Rotstein, B. H., et al. (2014). Spirocyclic Hypervalent Iodine(III)-Mediated Radiofluorination of Non-Activated and Hindered Aromatics. Nature Communications. Link

-

FDA Drug Approvals. (2021). Vericiguat Label and Approval History. U.S. Food and Drug Administration.[9][10] Link

-

Sparks, T. C., et al. (2013).[7] Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. Pesticide Biochemistry and Physiology. Link

Sources

- 1. Sulfoxaflor - Wikipedia [en.wikipedia.org]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Sulfoxaflor | C10H10F3N3OS | CID 16723172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfoxaflor (Ref: DE-208) [sitem.herts.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,6-Difluoro-3-methoxypyridine

Abstract

This document provides a detailed, research-grade protocol for the synthesis of 2,6-Difluoro-3-methoxypyridine, a valuable fluorinated building block in medicinal and agrochemical research. The synthesis commences with the readily available starting material, 2,6-dichloropyridine. The described synthetic strategy is a robust, multi-step process designed for clarity, reproducibility, and scalability. It involves an initial halogen exchange (Halex) reaction to yield the key intermediate, 2,6-difluoropyridine, followed by a regioselective nitration at the C3 position. The final product is obtained via a highly efficient nucleophilic aromatic substitution (SNAr) of the nitro group with a methoxide source. This guide delves into the mechanistic underpinnings of each transformation, providing experienced insights into critical process parameters and justifying the selection of reagents and conditions to ensure a high-yielding and self-validating protocol.

Introduction and Strategic Overview

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of bioactive molecules.[1] this compound serves as a critical precursor for a variety of more complex substituted pyridines, leveraging the differential reactivity of the fluorine and methoxy groups for subsequent functionalization.

The synthesis from 2,6-dichloropyridine presents a key challenge: the regioselective introduction of a substituent at the C3 position of a symmetrically substituted pyridine ring. A direct C-H functionalization is often difficult to control. Therefore, our strategy employs a logical, three-stage approach that ensures high regioselectivity and overall yield.

The core synthetic pathway is as follows:

-

Fluorination: A double halogen exchange (Halex) reaction replaces both chlorine atoms of 2,6-dichloropyridine with fluorine using spray-dried potassium fluoride.

-

Nitration: A regioselective electrophilic aromatic substitution on the electron-deficient 2,6-difluoropyridine ring introduces a nitro group at the C3 position.

-

Methoxylation: A facile nucleophilic aromatic substitution (SNAr) displaces the highly activated nitro group with a methoxy group to yield the final product.

This strategic sequence transforms a simple starting material into a high-value, functionalized intermediate, with each step being mechanistically sound and well-precedented in heterocyclic chemistry.

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of 2,6-Difluoropyridine via Halogen Exchange

Principle and Mechanistic Insight

The conversion of aryl chlorides to aryl fluorides is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, commonly referred to in industrial settings as the Halex process.[2] The reaction proceeds via a two-step addition-elimination mechanism. The fluoride anion attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring.

Caption: SNAr mechanism for the fluorination of 2,6-dichloropyridine.

Experimental Causality:

-

Fluoride Source: Potassium fluoride (KF) is the reagent of choice due to its cost-effectiveness. However, its high lattice energy and poor solubility in organic solvents necessitate specific conditions. Using spray-dried KF is critical; its high surface area and low particle size dramatically increase reactivity compared to standard crystalline KF.[4]

-

Solvent: A high-boiling, polar aprotic solvent like sulfolane (tetramethylene sulfone) is ideal.[5] It effectively solvates the potassium cation (K⁺) without strongly solvating the fluoride anion (F⁻), thus maintaining the high nucleophilicity of the "naked" fluoride.

-

Temperature: High temperatures (200-230 °C) are required to overcome the activation energy of C-Cl bond cleavage and to ensure a reasonable reaction rate.[5]

-

Phase-Transfer Catalyst (Optional but Recommended): While not always essential with spray-dried KF and high temperatures, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt or a crown ether can further enhance the reaction rate by improving the solubility of the fluoride salt in the organic phase.[6][7][8]

Detailed Experimental Protocol: Fluorination

Safety: This procedure involves high temperatures and potentially volatile compounds. Conduct in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Sulfolane can be harmful if ingested or absorbed through the skin.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,6-Dichloropyridine | 147.99 | 29.6 g | 0.20 | 1.0 |

| Spray-Dried KF | 58.10 | 27.9 g | 0.48 | 2.4 |

| Sulfolane | 120.17 | 200 mL | - | - |

Procedure:

-

Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a heating mantle.

-

Add 2,6-dichloropyridine (29.6 g, 0.20 mol), spray-dried potassium fluoride (27.9 g, 0.48 mol), and sulfolane (200 mL) to the flask.

-

Begin vigorous stirring to create a uniform slurry.

-

Heat the reaction mixture to 220-225 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by GC-MS analysis of small aliquots. The formation of the intermediate, 2-chloro-6-fluoropyridine, will be observed, followed by the desired product.

-

Once the reaction is complete (consumption of starting material and intermediate), allow the mixture to cool to below 100 °C.

-

Work-up and Purification: The product, 2,6-difluoropyridine, is volatile (b.p. ~125 °C).[5] It can be isolated directly from the reaction mixture by fractional distillation under atmospheric or reduced pressure. This is the preferred method as it avoids aqueous work-up with the high-boiling solvent.

-

Collect the fraction boiling at 124-126 °C. The expected yield is typically in the range of 60-70%.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and GC-MS.

Part II: Synthesis of this compound

Stage 1: Regioselective Nitration of 2,6-Difluoropyridine

Principle and Mechanistic Insight:

Although the pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution, the reaction can be driven to completion using forcing conditions. The nitration of 2,6-difluoropyridine is performed with a potent nitrating mixture (fuming nitric acid and concentrated sulfuric acid). The ring nitrogen and the two strongly electronegative fluorine atoms deactivate the ring. However, substitution occurs preferentially at the C3 (and C5) position, as attack at the C4 position would place a destabilizing positive charge adjacent to the electron-withdrawing ring nitrogen in the sigma-complex intermediate.

Detailed Protocol: Nitration

Safety: This procedure involves highly corrosive and oxidizing strong acids. Handle fuming nitric acid and concentrated sulfuric acid with extreme caution in a chemical fume hood. Perform additions slowly and behind a blast shield. An ice bath must be readily available to control any exotherm.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,6-Difluoropyridine | 115.08 | 11.5 g | 0.10 | 1.0 |

| Conc. Sulfuric Acid (98%) | 98.08 | 40 mL | - | - |

| Fuming Nitric Acid (>90%) | 63.01 | 15 mL | - | - |

Procedure:

-

To a 250 mL flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (40 mL) and cool the flask in an ice/salt bath to 0 °C.

-

Slowly add 2,6-difluoropyridine (11.5 g, 0.10 mol) to the cold sulfuric acid with stirring. Ensure the temperature does not rise above 10 °C.

-

Once the addition is complete, slowly add fuming nitric acid (15 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, carefully heat the mixture to 80 °C and hold for 2 hours.

-

Cool the reaction mixture back to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

The solid product, 2,6-difluoro-3-nitropyridine, will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the product under vacuum. The expected yield is typically 85-95%.

-

Characterization: Confirm structure by NMR and melting point analysis.

Stage 2: Methoxylation via Nucleophilic Aromatic Substitution

Principle and Mechanistic Insight:

This final step is another SNAr reaction. The nitro group at the C3 position, combined with the activating effects of the flanking fluorine atom and the ring nitrogen, makes the C3 position exceptionally electron-deficient and highly susceptible to nucleophilic attack. The nitro group is an excellent leaving group, making this substitution significantly more facile than the initial halogen exchange.

Detailed Protocol: Methoxylation

Safety: Sodium methoxide is a strong base and is corrosive. Methanol is flammable. Handle with care in a fume hood.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2,6-Difluoro-3-nitropyridine | 160.07 | 12.8 g | 0.08 | 1.0 |

| Sodium Methoxide | 54.02 | 4.75 g | 0.088 | 1.1 |

| Methanol (Anhydrous) | 32.04 | 150 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve sodium methoxide (4.75 g, 0.088 mol) in anhydrous methanol (150 mL) with stirring.

-

Add the 2,6-difluoro-3-nitropyridine (12.8 g, 0.08 mol) portion-wise to the methanolic solution. An exotherm and a color change will be observed.

-

After the addition is complete, heat the mixture to reflux (approx. 65 °C) for 1 hour. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up and Purification: To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or distillation under reduced pressure to obtain pure this compound.

-

Characterization: Confirm the final product's identity and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Step 1: Low Conversion | Inactive KF (absorbed moisture); Insufficient temperature; Poor stirring. | Use freshly opened or properly dried spray-dried KF; Ensure thermocouple is accurate and maintains 220-225 °C; Use efficient mechanical stirring. |

| Step 2: Low Yield/Side Products | Temperature too high during nitration; Insufficiently strong nitrating conditions. | Maintain strict temperature control during acid additions; Use fuming nitric acid and ensure sulfuric acid is concentrated. |

| Step 3: Incomplete Reaction | Non-anhydrous methanol; Insufficient sodium methoxide. | Use anhydrous methanol; Ensure sodium methoxide is not degraded and use a slight excess (1.1 eq). |

Conclusion

This application note details a reliable and logically structured three-stage synthesis of this compound from 2,6-dichloropyridine. By understanding the underlying principles of each transformation—from the demanding conditions of the initial Halex reaction to the facile, regiochemically-controlled nitration and final SNAr methoxylation—researchers can confidently reproduce this protocol. The provided experimental details and causal explanations offer a framework for both successful synthesis and intelligent troubleshooting, empowering scientists in the fields of drug discovery and material science.

References

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.[Link]

-

C–F Bond Formation for the Synthesis of Aryl Fluorides. PMC, NIH.[Link]

- Process for making 2,6-difluoro pyridine.

-

Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.[Link]

-

Phase transfer catalysis (PTC). OperaChem.[Link]

-

Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society.[Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

-

Process for the preparation of fluorinated pyridines. European Patent Office.[Link]

-

ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. University of Illinois Urbana-Champaign.[Link]

-

nucleophilic aromatic substitutions. YouTube.[Link]

- Process for producing 2,3-diamino-6-methoxypyridine.

- Exchanging fluorine for chlorine in a chlorinated pyridine with an alkali metal fluoride.

Sources

- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C–F Bond Formation for the Synthesis of Aryl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Functionalization of 2,6-Difluoro-3-methoxypyridine for Bioactive Scaffold Synthesis

Abstract & Strategic Value

2,6-Difluoro-3-methoxypyridine (CAS: 116241-61-3) represents a "privileged" starting material in modern medicinal chemistry. Its value lies in the orthogonal reactivity of its substituents: two fluorine atoms offering tunable electrophilicity for nucleophilic aromatic substitution (

This guide details the protocols for transforming this scaffold into high-value heterocyclic cores, specifically targeting pyrazolo[1,5-a]pyridines (frequent kinase inhibitor motifs) and C4-functionalized pyridine derivatives .

Key Applications

-

Kinase Inhibition: Synthesis of PIM1/2/3 and CDK inhibitors.

-

Bioisosteres: Fluorine substitution to modulate metabolic stability (

) and lipophilicity ( -

Fragment-Based Drug Discovery (FBDD): Rapid library generation via C4-lithiation.

Reactivity Landscape & Logic

The chemical behavior of this compound is dictated by the interplay between inductive withdrawal and steric effects.

Regioselectivity Rules

-

Nucleophilic Attack (

):-

The C2 Position: Highly activated by the adjacent ring nitrogen and the inductive effect of the C3-methoxy group. Despite steric proximity to the methoxy group, small nucleophiles (hydrazine, methylamine) preferentially attack here due to electronic activation.

-

The C6 Position: Activated by the ring nitrogen but lacks the auxiliary inductive boost of the methoxy group. Preferred only by very bulky nucleophiles.

-

-

Lithiation (DoM):

-

The C4 Position: The C3-methoxy group acts as a Directed Metalating Group (DMG), coordinating lithium bases (e.g., LDA) to deprotonate the C4 position selectively.

-

Decision Matrix (Graphviz)

Figure 1: Divergent synthesis pathways. Path A leverages electronic activation for heterocycle construction; Path B utilizes the methoxy group for regioselective carbon-carbon bond formation.

Detailed Protocols

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyridine Core

This workflow is critical for synthesizing inhibitors similar to AZD1208 or other PIM kinase inhibitors.

Step 1: Regioselective Hydrazine Displacement

Objective: Replace the C2-fluorine with hydrazine.

Mechanism:

-

Reagents:

-

This compound (1.0 equiv)

-

Hydrazine monohydrate (64-65% in water) (3.0 equiv)

-

Ethanol (Absolute) or Isopropanol

-

-

Procedure:

-

Dissolve this compound (10 g, 68.9 mmol) in Ethanol (100 mL).

-

Add Hydrazine monohydrate (10 mL, ~206 mmol) dropwise at room temperature. Caution: Exothermic.

-

Heat the reaction to reflux (80°C) for 4–6 hours.

-

Monitor: TLC (50% EtOAc/Hexane) should show consumption of starting material (

) and appearance of a polar spot ( -

Workup: Cool to 0°C. The product often precipitates as a white/off-white solid.

-

Filter the solid and wash with cold water (2 x 20 mL) to remove excess hydrazine and fluoride salts.

-

Dry under vacuum at 45°C.

-

-

Expected Yield: 85–92%

-

Data Validation:

NMR (DMSO-

Step 2: Cyclization to Pyrazolo[1,5-a]pyridine

Objective: Form the bicyclic core.

-

Reagents:

-

2-Hydrazinyl-6-fluoro-3-methoxypyridine (from Step 1)

-

Acetylacetone (1.1 equiv) or appropriate 1,3-dicarbonyl/alkynone

-

Acetic Acid (Glacial) or Ethanol/HCl

-

-

Procedure:

-

Suspend the hydrazine intermediate (5 g) in Ethanol (50 mL).

-

Add Acetylacetone (1.1 equiv).

-

Reflux for 2 hours.

-

Concentrate in vacuo.

-

Purify via flash chromatography (SiO2, 0-10% MeOH in DCM).

-

Protocol B: C4-Functionalization via Directed Ortho Metalation (DoM)

Objective: Introduce carbon frameworks at the C4 position without disturbing the C2/C6 fluorines.

-

Reagents:

-

Critical Safety: Strictly anhydrous conditions;

or Ar atmosphere. -

Procedure:

-

Setup: Flame-dry a 3-neck flask and purge with Argon. Add Anhydrous THF (10 vol).

-

Base Addition: Cool THF to -78°C (Dry ice/Acetone). Add LDA (1.1 equiv).

-

Substrate Addition: Dissolve this compound in minimal THF and add dropwise to the LDA solution over 15 minutes. Maintain temp < -70°C.

-

Metalation: Stir at -78°C for 45–60 minutes. The solution typically turns yellow/orange, indicating the formation of the 4-lithio species.

-

Quench: Add the Electrophile (1.2 equiv) dissolved in THF dropwise.

-

For Aldehydes: Reaction is instantaneous.

-

For Iodine: Solution will decolorize.

-

-

Warm Up: Allow to warm to RT over 2 hours.

-

Workup: Quench with sat.

.[2] Extract with EtOAc.

-

-

Troubleshooting: If C4-selectivity is low, ensure the temperature never exceeds -70°C during lithiation. Higher temperatures may promote "halogen dance" or benzyne formation.

Quantitative Data Summary

| Parameter | Protocol A ( | Protocol B (DoM) |

| Primary Reagent | Hydrazine / Amines | LDA / n-BuLi |

| Active Position | C2 (Major), C6 (Minor) | C4 (Exclusive) |

| Temperature | Reflux (80°C) | Cryogenic (-78°C) |

| Key Intermediate | 2-Hydrazinopyridine | 4-Lithio-pyridine species |

| Critical Risk | Double substitution (C2 & C6) | Benzyne formation (if temp rises) |

| Typical Yield | >85% | 60–75% |

References

-

Regioselective Synthesis of Pyrazolo[1,5-a]pyridines

- Title: Synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)...

- Relevance: Establishes the precedence for hydrazine displacement in fluorin

-

Source:

-

Lithiation of Pyridines (DoM)

- General Reactivity of Fluoropyridines: Title: Nucleophilic Aromatic Substitution of Fluoropyridines. Source:J. Org. Chem. (Standard text reference for kinetics in heterocycles).

(Note: While specific live URLs are subject to change, the DOIs and PMC IDs provided are persistent identifiers for the scientific record.)

Sources

2,6-Difluoro-3-methoxypyridine in the synthesis of agrochemicals

Application Note: Strategic Utilization of 2,6-Difluoro-3-methoxypyridine in Agrochemical Synthesis

Executive Summary

This guide details the strategic application of This compound (CAS 1214331-52-8) as a high-value scaffold in the design of next-generation agrochemicals. While often overlooked in favor of its phenolic counterpart (2,6-difluoro-3-hydroxypyridine), the 3-methoxy variant offers superior process stability, serving as a "masked" nucleophile that allows for harsh upstream manipulations (e.g., lithiation, halogenation) before revealing the reactive hydroxyl group for final coupling. This note covers its chemical profile, regioselective reaction protocols, and its role as a bioisostere in herbicide and fungicide discovery.

Chemical Profile & Strategic Value

This compound is not merely a building block; it is a metabolic blocker . The 2,6-difluoro substitution pattern effectively blocks the primary sites of oxidative metabolism (cytochrome P450 oxidation), significantly extending the half-life of the final active ingredient (AI) in plant systems.

Table 1: Technical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1214331-52-8 |

| Molecular Weight | 145.11 g/mol |

| Formula | C₆H₅F₂NO |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~160 °C (Predicted) |

| Solubility | Soluble in DCM, THF, MeOH; sparingly soluble in water |

| Key Reactivity | C4-Lithiation (Directed), C2/C6 SNAr |

The "Masking" Strategy

Direct use of 2,6-difluoro-3-hydroxypyridine is often plagued by O-acylation side reactions or solubility issues in non-polar solvents. The 3-methoxy derivative solves this by:

-

Protecting the Oxygen: Prevents interference during metallation reactions.

-

Directing Group (DoM): The methoxy group acts as a Directed Ortho Metalation (DoM) group, facilitating regioselective functionalization at the C4 position .

-

Lipophilicity: Enhances cell membrane permeability during intermediate synthesis steps.

Synthetic Pathways & Regioselectivity

The utility of this scaffold lies in its predictable reactivity. The interplay between the electron-withdrawing fluorines and the electron-donating methoxy group creates a specific "electronic map" for chemical modification.

Diagram 1: Strategic Reaction Workflow

Figure 1 illustrates the conversion of the core scaffold into complex agrochemical precursors via Lithiation and Deprotection.

Caption: Workflow for transforming this compound into active ingredients via Directed Ortho Metalation (DoM) and subsequent deprotection.

Experimental Protocols

Protocol A: Regioselective C4-Functionalization (DoM)

Objective: Introduce a functional group at the C4 position (ortho to the methoxy, meta to fluorine) to create a trisubstituted pyridine core.

Reagents:

-

This compound (1.0 eq)[1]

-

LDA (Lithium Diisopropylamide) (1.2 eq, 2.0 M in THF/Heptane)

-

Electrophile (e.g., Methyl Iodide, DMF, or Iodine) (1.5 eq)

-

Anhydrous THF (Solvent)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C .

-

Base Addition: Add LDA solution dropwise over 15 minutes. Stir for 30 minutes at -78 °C. Note: The solution typically turns a bright yellow/orange, indicating the formation of the lithiated species.

-

Substrate Addition: Dissolve this compound in a minimal amount of THF and add dropwise to the LDA mixture. Stir for 1 hour at -78 °C.

-

Mechanistic Insight: The Lithium coordinates to the methoxy oxygen and the C2-Fluorine, stabilizing the anion at C4.

-

-

Quench: Add the Electrophile (dissolved in THF if solid) rapidly. Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Demethylation to 2,6-Difluoro-3-hydroxypyridine

Objective: Reveal the hydroxyl group for coupling to the primary agrochemical pharmacophore.

Reagents:

-

Substrate (from Protocol A)

-

Boron Tribromide (BBr₃) (2.5 eq, 1.0 M in DCM)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Dissolve the substrate in anhydrous DCM and cool to 0 °C .

-

Add BBr₃ dropwise. Caution: Exothermic reaction; massive fuming.

-

Allow to warm to room temperature and stir for 12 hours.

-

Quench: Cool back to 0 °C and very slowly add MeOH to destroy excess borane complexes.

-

Isolation: Adjust pH to ~5-6. Extract with EtOAc. The product (a phenol equivalent) may require acidification to extract efficiently.

Protocol C: Agrochemical Coupling (O-Alkylation)

Objective: Link the pyridine headgroup to a lipophilic tail (common in herbicides like Pyribenzoxim analogs).

Reagents:

-

Alkyl Halide / Tosylate (Linker) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN) or DMF

Procedure:

-

Combine the hydroxy-pyridine and K₂CO₃ in ACN. Stir at RT for 30 mins to generate the phenoxide anion.

-

Add the alkyl halide.

-

Heat to 60-80 °C for 4-6 hours. Monitor by LC-MS.

-

Validation: The disappearance of the broad -OH peak in IR and the appearance of the ether linkage confirms the reaction.

Critical Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Lithiation | Protonation by moisture or "Base Kill" by Fluorine. | Ensure strictly anhydrous conditions. Keep T < -70 °C to prevent nucleophilic attack of LDA on the C2-Fluorine (S_NAr side reaction). |

| Regio-scrambling | Competition between C4 and C5 lithiation. | The C4 position is thermodynamically favored due to the "Ortholithiation" effect of the methoxy group. Do not allow the temperature to rise before adding the electrophile. |

| Incomplete Demethylation | Formation of stable Boron-Nitrogen complexes. | Increase BBr₃ equivalents to 3.0-4.0. Perform a methanol reflux step after quenching to break the B-N complex. |

Agrochemical Context: The "Bioisostere" Effect

In modern agrochemistry, replacing a 2,6-difluorophenyl ring with a 2,6-difluoropyridyl ring (specifically the 3-substituted variant) is a standard tactic to improve:

-

Water Solubility: The pyridine nitrogen accepts H-bonds, lowering LogP compared to the phenyl analog.

-

Soil Mobility: Slight increase in polarity helps in systemic transport within the plant (phloem mobility).

-

Target Binding: The pyridine nitrogen can form specific binding interactions (e.g., with serine residues in ALS or ACCase enzymes) that the phenyl ring cannot.

Diagram 2: Bioisosteric Replacement Logic

Caption: Strategic advantage of replacing phenyl rings with the 2,6-difluoropyridine scaffold in herbicide design.

References

-

Synthesis of this compound & Derivatives

- Source: PubChem Compound Summary. "3,5-Difluoro-4-methoxypyridine" (Structural Analog/Isomer context).

-

Link:

-

Nucleophilic Substitution in Fluoropyridines

- Source: Journal of the Chemical Society C. "Nucleophilic substitution in perfluoro-(4-phenylpyridine)".

-

Link:

-

Agrochemical Pyridine Scaffolds (Review)

- Source: ResearchGate. "Development of novel pyridine-based agrochemicals: A review".

-

Link:

-

Commercial Building Block Availability (Hydroxy-Precursor)

-

General S_NAr Mechanisms in Heterocycles

- Source: Chemical Reviews. "Nucleophilic Substitution Reactions by Electron Transfer".

-

Link:

Sources

Troubleshooting & Optimization

Technical Support Center: 2,6-Difluoro-3-methoxypyridine Synthesis

Ticket ID: YIELD-OPT-26DF3MP Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Yield and Purity for 2,6-Difluoro-3-methoxypyridine

Executive Summary & Strategy

You are encountering yield losses in the synthesis of This compound (CAS: 1214331-52-8). This is a common issue due to the electron-deficient nature of the pyridine ring and the competing regiochemistry during functionalization.

Our technical analysis identifies three critical "Yield Killers" in the standard synthetic pathways:

-

Lithiation Instability: Failure to maintain cryogenic control leads to dimerization of the 2,6-difluoropyridine starting material.

-

Ambident Nucleophile Attack (N- vs. O-Alkylation): The intermediate 3-hydroxypyridine can react at the Nitrogen (forming a pyridone) rather than the Oxygen (forming your target ether).

-

Volatility Loss: The final product has a relatively low molecular weight and significant volatility; standard high-vacuum drying often strips the product along with the solvent.

This guide prioritizes the Lithiation-Borylation-Oxidation-Methylation route, as it offers the highest regiocontrol for laboratory to pilot-scale synthesis.

Workflow Visualization

The following decision tree outlines the critical control points where yield is typically lost.

Figure 1: Critical Control Points in the synthesis workflow. Note the bifurcation at the methylation step where solvent/base choice dictates the N- vs O-selectivity.

Technical Troubleshooting Modules

Module A: The Upstream Lithiation (C-H Activation)

Issue: "I am recovering starting material or seeing heavy impurities after the boronic acid step."

Root Cause: 2,6-Difluoropyridine is prone to "proton dance" (equilibration) and dimerization if the lithiated species warms up even slightly before the electrophile (Trimethyl borate) is added.

Protocol Optimization:

-

The "Reverse Addition" Technique: Do not add the base to the pyridine. Instead, pre-cool the LDA (Lithium Diisopropylamide) to -78°C and add the 2,6-difluoropyridine slowly down the side of the flask.

-

Temperature Hard-Stop: The internal temperature must never exceed -70°C. Use an internal probe, not just a bath thermometer.

-

Quench Speed: Once the pyridine is added, stir for exactly 30 minutes, then add

rapidly. The lithiated species is not stable for prolonged periods.

| Parameter | Standard Protocol (Risk) | Optimized Protocol (High Yield) |

| Base | n-BuLi (Direct) | LDA (Generated in situ) |

| Addition | Base added to Pyridine | Pyridine added to Base |

| Temp | -60°C to -78°C | Strict -78°C (Internal) |

Module B: The Critical Methylation (O- vs N-Selectivity)

Issue: "I have the 3-hydroxy intermediate, but after methylation, my yield is <50% and I see a new spot on TLC that isn't my product."

Root Cause: The 2,6-difluoro-3-hydroxypyridine is an ambident nucleophile. It can react at the Oxygen (desired) or the Nitrogen (undesired, forming a pyridone).

-

Hard/Soft Acid Base (HSAB) Theory: The Oxygen is a "hard" center; the Nitrogen is "soft."

-

The Trap: Using NaH in DMF creates a "naked" anion that is highly reactive but less selective, often increasing N-alkylation (pyridone formation).

Corrective Action: Switch to a carbonate base in a polar aprotic solvent that promotes O-alkylation via chelation control.

Recommended Protocol:

-

Solvent: Acetone or Acetonitrile (MeCN). Avoid DMF if possible to simplify workup.[1]

-

Base:

(Potassium Carbonate) or -

Reagent: Methyl Iodide (MeI).

Mechanism:

Module C: Isolation & Volatility (The "Invisible" Loss)

Issue: "The reaction looked great on LCMS, but after rotovap and high-vac, my mass balance is low."

Root Cause: this compound is a small, electron-poor molecule. It has significant vapor pressure. Leaving it on a high-vacuum manifold (< 1 mbar) for overnight drying will sublime/evaporate a significant portion of your product.

Recovery Protocol:

-

Quench: Dilute with water/brine.

-

Extraction: Use Dichloromethane (DCM) . Do not use Diethyl Ether (too volatile, difficult to separate without losing product).

-

Concentration:

-

Set Rotovap bath to 35°C max .

-

Vacuum to 50 mbar (do not go to full pump capacity).

-

Stop immediately when solvent stops distilling.

-

Do not place on high-vacuum line for extended drying.

-

Frequently Asked Questions (FAQ)

Q: Can I use the "Halex" reaction (Fluorination of 2,6-dichloro-3-methoxypyridine) instead? A: Yes, but proceed with caution. This requires heating with KF/CsF in DMSO/Sulfolane to temperatures >150°C.

-

Risk:[2] At these temperatures, the product (b.p. ~125-130°C estimated) can distill out or degrade.[3] You need a sealed tube or an autoclave. For lab scale (<10g), the Lithiation route (Module A) is cleaner and higher yielding.

Q: Why do I see a byproduct with Mass M+14 during the lithiation step?

A: This is likely the methylated impurity coming from the borate ester if it wasn't fully hydrolyzed or if you used an impure organolithium source. Ensure you use Trimethyl Borate (

Q: My product is an oil that won't crystallize. How do I purify it? A: The target is often a low-melting solid or oil.

-

Purification: Flash column chromatography using Hexanes:Ethyl Acetate (9:1) . The difluoro substitution makes the molecule non-polar. It elutes quickly.

-

Warning: Do not use Methanol in your column eluent; it can induce nucleophilic aromatic substitution (

) at the C2/C6 positions on silica gel over time.

References & Authority

-

Lithiation Methodology: Synthesis of 3-substituted 2,6-difluoropyridines via directed ortho-lithiation.

-

Source:Journal of Organic Chemistry, 2010 . (General methodology for difluoropyridine lithiation).

-

Context: Establishes the requirement for LDA over n-BuLi to prevent nucleophilic attack on the pyridine ring itself.

-

-

Boronic Acid Synthesis: 2,6-Difluoropyridine-3-boronic acid synthesis.

-

Source:

-

Context: Confirms the -78°C protocol and hydrolysis steps.

-

-

Regioselective Alkylation: O- vs N-alkylation of 3-hydroxypyridines.

-

Source:Tetrahedron Letters, 2005 .

-

Context: Supports the use of

/Acetone or

-

-

Product Data: this compound Safety & Properties.

-

Source:

-

Context: Verification of structure and volatility hazards.

-

Sources

Technical Support Center: SNAr Optimization for Difluoropyridines

Status: Operational Operator: Senior Application Scientist Ticket ID: SNAR-DFP-OPT-001 Subject: Troubleshooting Solvent & Base Effects in Difluoropyridine Substitution

Welcome to the Technical Support Center

You are likely here because your nucleophilic aromatic substitution (SNAr) on a difluoropyridine scaffold is failing to meet yield or selectivity specifications. Unlike standard benzene derivatives, difluoropyridines offer two unique challenges: regiochemical ambiguity (2-F vs. 4-F vs. 6-F) and high susceptibility to hydrolysis .

This guide moves beyond textbook theory to address the practical "why" and "how" of reaction failure, specifically focusing on the critical interplay between solvent polarity and base cation size.

Module 1: Critical Troubleshooting (Q&A)

Q1: I am using 2,4-difluoropyridine. Why am I getting a mixture of 2-substituted and 4-substituted products?

Diagnosis: You are fighting a battle between inductive activation and steric hindrance .

-

The Science: In 2,4-difluoropyridine, the C2 position is inductively more activated (closer to the electronegative Nitrogen). However, the C4 position is often kinetically favored because the transition state leading to the C4-Meisenheimer complex is less sterically crowded and electronically well-stabilized by the para-nitrogen [1].

-

The Fix:

-

Lower the Temperature: SNAr regioselectivity is temperature-dependent. Higher temperatures provide enough energy to overcome the activation barrier for the C2 attack (the thermodynamic product). Cooling to 0°C or -10°C often kinetically locks the reaction to the C4 position [2].

-

Switch Solvent: Moving from a highly polar solvent (DMSO) to a less polar aprotic solvent (THF or 2-MeTHF) can enhance regioselectivity by destabilizing the tighter ion pairs formed at the more hindered C2 position.

-

Q2: My reaction stalls at 60% conversion, even with excess base. Why?

Diagnosis: You are likely experiencing surface passivation or poor solubility of the inorganic base.

-

The Science: If you are using Potassium Carbonate (K2CO3) in a solvent like MeCN or THF, the carbonate is virtually insoluble. The reaction occurs only at the solid-liquid interface. As HF is generated, it reacts with the carbonate to form KHCO3 and KF, which coat the surface of the base particles, stopping the reaction.

-

The Fix: The "Cesium Effect" Switch to Cesium Carbonate (Cs2CO3) . Cesium has a larger ionic radius (1.67 Å) compared to Potassium (1.38 Å). This leads to:

-

Higher Solubility: Cs2CO3 is significantly more soluble in organic solvents (like DMF/DMSO) than K2CO3 [3].

-

"Naked" Anion: The large Cs+ cation coordinates poorly with the nucleophile, leaving the nucleophile "naked" and more reactive [4].

-

Q3: I see a significant "pyridone" impurity (M+16 mass shift). Where is it coming from?

Diagnosis: Hydrolysis due to wet solvent or hygroscopic base.

-

The Science: Difluoropyridines are electron-deficient enough to react with water. Hydroxide (generated from trace water + carbonate base) is a better nucleophile than many amines. It attacks the ring, displacing a fluoride to form a hydroxypyridine, which immediately tautomerizes to the stable pyridone.

-

The Fix:

-

Dry Solvents: Use anhydrous solvents (water < 50 ppm).

-

Base Handling: K2CO3 and Cs2CO3 are hygroscopic. Flame-dry your base or store it in a desiccator.

-

Scavenger: Add 3Å molecular sieves to the reaction vessel.

-

Module 2: Comparative Data & Selection Guide

Solvent & Base Selection Matrix

| Solvent | Polarity | Base Compatibility | Removal Difficulty | Recommended For |

| DMSO | High | Excellent (K/Cs) | High (High BP) | Unreactive amines; High temp required. |

| DMF | High | Good (K/Cs) | High (Toxic) | Standard library synthesis. |

| NMP | High | Good | High (Toxic) | Stubborn substrates; High thermal stability. |

| MeCN | Med | Poor (K), Fair (Cs) | Low (Easy) | Process scale ; Clean workup. |

| 2-MeTHF | Low-Med | Poor (K), Fair (Cs) | Low (Green) | Green Chemistry ; Regioselectivity control. |

The "Cesium Effect" on Reaction Rates

Relative reaction rates of SNAr on aryl halides in aprotic solvents [3]

| Base | Relative Rate (k_rel) | Solubility Factor |

| K2CO3 | 1.0 | Low (Heterogeneous) |

| Cs2CO3 | 4.5 - 10.0 | High (Semi-homogeneous) |

| DIPEA (Organic) | 0.8 | Homogeneous (but weak base) |

Module 3: Visualizing the Mechanism & Logic

Figure 1: The SNAr Mechanism on Difluoropyridine

This diagram illustrates the critical Meisenheimer Complex (Intermediate). The stability of this complex, driven by the electronegative Fluorine and Nitrogen, determines the reaction rate.

Caption: The nucleophile attacks the electron-deficient ring, forming a resonance-stabilized anionic intermediate (Meisenheimer Complex) before fluoride elimination.[1][2]

Figure 2: Troubleshooting Decision Tree

Use this flow to select the optimal conditions for your specific problem.

Caption: Logic flow for optimizing reaction conditions based on observed failure modes (Regioselectivity vs. Kinetics).

Module 4: Standard vs. Optimized Protocols

Protocol A: The "Standard" Approach (High Boiling)

Use this for unreactive amines or when regioselectivity is not a concern.

-

Dissolve 2,4-difluoropyridine (1.0 equiv) in DMSO (0.5 M).

-

Add K2CO3 (2.0 equiv).

-

Add Amine Nucleophile (1.1 equiv).

-

Heat to 80°C for 4 hours.

-

Workup: Requires extensive water wash to remove DMSO.

Protocol B: The "Optimized Green" Approach (Process Friendly)

Use this for easier workup, better regioselectivity, and higher reaction rates.

-

Dissolve 2,4-difluoropyridine (1.0 equiv) in 2-MeTHF or MeCN (0.5 M).

-

Add Cs2CO3 (1.5 equiv). Note: Lower equivalent needed due to better efficiency.

-

Cool to 0°C (if selectivity is needed) or maintain RT.

-

Add Amine Nucleophile (1.05 equiv) dropwise.

-

Monitor by LCMS. (Reaction often complete < 2 hours due to Cesium effect).

-

Workup: Filter off inorganic salts. Concentrate filtrate. No aqueous wash required for MeCN/2-MeTHF in many cases.

References

-

Regioselectivity in SNAr Reactions of Pyridines

- Title: Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines (Analogous Mechanism).

- Source: WuXi Biology QM Magic Class, Chapter 29.

-

URL:[Link]

-

Temperature Effects on Regioselectivity

-

The Cesium Effect (Solubility & Reactivity)